![molecular formula C22H27N5O2 B4764474 (6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE](/img/structure/B4764474.png)
(6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE
Overview
Description
(6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is a complex heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic system consisting of a pyrazole ring fused to a pyridine ring. The presence of cyclopropyl, propyl, and furylmethyl groups further enhances its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE typically involves the construction of the pyrazolo[3,4-b]pyridine core followed by the introduction of the substituents. One common method involves the cyclization of a preformed pyrazole and pyridine derivative under acidic conditions. The reaction conditions often include the use of glacial acetic acid and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Chemistry
In chemistry, (6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases .
Medicine
In medicine, this compound is investigated for its pharmacological properties. It has shown promise as an inhibitor of specific enzymes and receptors, which could lead to the development of new treatments for various medical conditions .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its unique chemical properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of (6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The compound may also interfere with cellular signaling pathways, leading to changes in cell behavior and function .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A core structure similar to the compound , known for its diverse biological activities.
Pyrazolo[3,4-d]pyrimidine: Another related compound with potential therapeutic applications.
Phenylpyrazole: Contains a pyrazole bound to a phenyl group, used in various chemical and biological studies.
Uniqueness
(6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets and its potential for diverse chemical reactions make it a valuable compound for research and development .
Properties
IUPAC Name |
(6-cyclopropyl-1-propylpyrazolo[3,4-b]pyridin-4-yl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-2-7-27-21-19(14-23-27)18(13-20(24-21)16-5-6-16)22(28)26-10-8-25(9-11-26)15-17-4-3-12-29-17/h3-4,12-14,16H,2,5-11,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXPOHCRROCPGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)N4CCN(CC4)CC5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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